Primulic acid II

Catalog No.
S881384
CAS No.
208599-88-6
M.F
C59H96O27
M. Wt
1237.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primulic acid II

CAS Number

208599-88-6

Product Name

Primulic acid II

IUPAC Name

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C59H96O27

Molecular Weight

1237.4 g/mol

InChI

InChI=1S/C59H96O27/c1-23-32(64)35(67)39(71)49(78-23)85-45-36(68)34(66)25(19-60)79-51(45)83-43-41(73)44(47(74)75)84-52(46(43)86-50-40(72)37(69)42(26(20-61)80-50)82-48-38(70)33(65)24(62)21-76-48)81-31-11-12-55(6)27(54(31,4)5)9-13-56(7)28(55)10-14-59-29-17-53(2,3)15-16-58(29,22-77-59)30(63)18-57(56,59)8/h23-46,48-52,60-73H,9-22H2,1-8H3,(H,74,75)/t23-,24+,25+,26+,27-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+,46+,48-,49-,50-,51-,52+,55-,56+,57-,58+,59-/m0/s1

InChI Key

PDCAFVYIKFVFFL-IRJCFPFDSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)OC5C(C(C(CO5)O)O)O)O)O)OC6CCC7(C(C6(C)C)CCC8(C7CCC91C8(CC(C2(C9CC(CC2)(C)C)CO1)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O[C@H]6CC[C@@]7([C@H]8CC[C@@]91[C@@H]2CC(CC[C@]2(CO9)[C@@H](C[C@]1([C@@]8(CC[C@H]7C6(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O

The exact mass of the compound Primulasaponin II is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Primulic acid II is an oleanane-type triterpenoid saponin found in plants of the *Primula* genus, such as *Primula veris* (cowslip). [REFS-1, REFS-2] It exists alongside its more abundant structural analog, Primulic acid I, and other bioactive compounds like flavonoids. [3] Saponins from *Primula* species are recognized for a range of biological activities, including expectorant, anti-inflammatory, and cytotoxic effects, which are largely attributed to their ability to interact with cell membranes. [REFS-2, REFS-4] The specific glycosylation pattern of each saponin is critical to its biological function, making the distinction between closely related analogs essential for reproducible research.

Research Fit

Source Triterpenoid saponin isolated from Primula species root
Activity context Reported secretolytic and expectorant effects in respiratory research models
Production fit In vitro root culture supports scalable, pesticide-free sourcing research

Substituting Primulic acid II with its close analog, Primulic acid I, or with crude *Primula* root extracts is unsuitable for precise scientific applications. Field-harvested *Primula veris* roots are overwhelmingly dominated by Primulic acid I, containing it at levels up to 189 times higher than Primulic acid II, making extracts an unreliable source for this specific compound. [1] Furthermore, these extracts contain a complex mixture of other bioactive molecules, including various flavonoids and phenolic compounds, which can produce confounding biological effects and obscure the true activity of Primulic acid II. [2] For studies investigating structure-activity relationships or requiring a defined molecular entity for reproducible results, the procurement of the isolated, purified Primulic acid II is non-negotiable.

Substitution Risk

Analog yield divergence

Primulic acid I and II show opposite in vitro vs. field responses; production efficiency may not transfer across analogs.

Bioactivity profile mismatch

Closely related saponins can differ in reported secretolytic effects; class-level replacement risks altering research endpoints.

Reference standard gap

Most Primula saponins lack certified absolute purity standards, limiting analytical method transfer to other analogs.

Source Material Defines Precursor Suitability: 5.7-Fold Higher Yield from In Vitro Cultures

The concentration of Primulic acid II is critically dependent on the production method of the source biomass. In a direct comparison, adventitious root cultures of *Primula veris* grown *in vitro* produced 0.51 mg/g dry weight of Primulic acid II. [1] In contrast, roots from 1.5-year-old soil-grown plants produced only 0.09 mg/g, a 5.67-fold lower concentration. [1] The same study showed that soil-grown roots are a far superior source for Primulic acid I, containing 17.01 mg/g compared to 6.09 mg/g in the *in vitro* roots. [1]

Evidence DimensionCompound Yield (mg/g Dry Weight)
Target Compound Data0.51 mg/g (from in vitro adventitious roots)
Comparator Or BaselinePrimulic acid II from soil-grown roots: 0.09 mg/g
Quantified Difference5.67-fold higher concentration from in vitro source
ConditionsAnalysis of extracts from in vitro cultured adventitious roots vs. 1.5-year-old soil-grown roots of Primula veris subsp. veris via HPLC.

This demonstrates that for applications requiring Primulic acid II specifically, the source and manufacturing process are paramount, as conventional plant material is an inefficient and impure precursor.

In vitro yield advantage
Head-to-head
5.67-fold higher
in vitro roots vs. soil-grown
Reported higher production efficiency in vitro
0.51 vs. 0.09 mg/g DW; sustainable sourcing context

Purity-Linked Usability: Saponin Fractions Exhibit High Cytotoxicity Requiring Pure Compound for Analysis

Saponins as a class are known for their high cytotoxicity, driven by membrane interaction. A saponin-enriched fraction from *P. veris* roots, which would contain both Primulic acid I and II among others, demonstrated the expected high cytotoxicity against human keratinocyte (HaCaT) cells. [1] In contrast, a chloroform extract containing a different profile of secondary metabolites showed lower cytotoxicity. [1] This highlights that the bioactivity of a crude or fractionated extract is a composite effect of all components.

Evidence DimensionCytotoxicity
Target Compound DataHigh cytotoxicity observed from saponin-enriched fraction containing Primulic acids.
Comparator Or BaselineLower cytotoxicity observed from a chloroform extract of the same source material.
Quantified DifferenceQualitatively higher cytotoxicity from the saponin fraction.
ConditionsIn vitro cytotoxicity assessment on human keratinocyte cell line HaCaT using crystal violet staining.

To isolate the specific cytotoxic contribution of the Primulic acid II structure and ensure reproducible results, using the purified compound is essential to eliminate confounding variables from other saponins and metabolites present in extracts.

Metabolic response inversion
Head-to-head
Opposite directional response
PAII favored in vitro, PAI favored soil-grown
Demonstrates analog-specific metabolic regulation
5.67-fold in vitro for PAII; ~3-fold soil for PAI; system-dependent

Antifungal Potential: Related Saponins from Primulaceae Show Potent Activity Against Pathogenic Yeast

While direct antifungal data for Primulic acid II is limited, related triterpenoid saponins from the same plant family demonstrate high efficacy. Anagallisin C, a saponin from *Anagallis arvensis* (Primulaceae), exhibited potent activity against the human pathogenic yeast *Candida albicans* (ATCC 10231) with a Minimum Inhibitory Concentration (MIC-0) of 1 µg/mL. [1] This activity is significant when compared to the standard antifungal drug Fluconazole, which had an MIC of 0.5 µg/mL in the same study. [1] The combination of Anagallisin C and Fluconazole showed a synergistic fungicidal effect. [1]

Evidence DimensionAntifungal Activity (MIC-0)
Target Compound DataNot available for Primulic acid II. (Inference based on related compounds).
Comparator Or BaselineAnagallisin C (related saponin): 1 µg/mL; Fluconazole (standard drug): 0.5 µg/mL.
Quantified DifferenceA related saponin from the same plant family shows antifungal potency comparable to a standard clinical drug.
ConditionsAntifungal activity against Candida albicans (ATCC 10231) determined by broth dilution assays.

This provides a strong rationale for procuring purified Primulic acid II to investigate its potential as a novel antifungal agent, where its specific structure may offer a distinct advantage.

Functional annotation
Class-level
Expectorant & secretolytic
Attributed to Primula saponins
Reported activity in respiratory research models
No quantitative potency data; class-level inference
Reference standard
Supporting evidence
Certified absolute purity
PhyProof primary standard
Enables analytical method validation
Not universally available for other Primula analogs

Analytical Standard for Quality Control of Biotechnological Production

Given its significantly higher concentration in *in vitro* cultures versus field-grown plants, Primulic acid II serves as a critical analytical marker and reference standard for developing and validating biotechnological methods for saponin production. [1]

Investigating Structure-Activity Relationships in Cytotoxicity

Use as a defined molecular probe to dissect the specific role of its unique glycosylation structure in mediating cytotoxicity, without the confounding effects of other saponins and metabolites found in crude extracts. [2]

Screening for Novel Antifungal Agents and Synergizers

Based on the potent antifungal activity of structurally related saponins from the Primulaceae family, Primulic acid II is a targeted candidate for screening campaigns against pathogenic fungi, particularly drug-resistant strains of *Candida*. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro bioproduction research
In vitro cultivation yield advantage
Content comparison vs. field-grown material
Analytical QC of Primula extracts
Certified reference standard availability
Chromatographic purity and method validation
Triterpenoid saponin SAR studies
Comparative metabolic response
Bioactivity and biosynthesis pathway analysis

XLogP3

-1

Hydrogen Bond Acceptor Count

27

Hydrogen Bond Donor Count

15

Exact Mass

1236.61389778 Da

Monoisotopic Mass

1236.61389778 Da

Heavy Atom Count

86

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

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